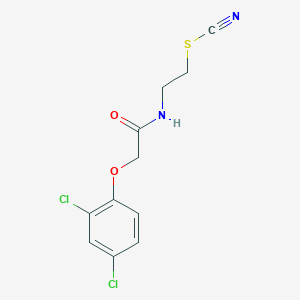
Mercury--platinum (2/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury–platinum (2/1) is an intermetallic compound formed by the combination of mercury and platinum in a 2:1 ratio. This compound is of significant interest due to its unique properties and potential applications in various scientific fields. The interaction between mercury and platinum results in the formation of stable intermetallic phases, which exhibit distinct physical and chemical characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of mercury–platinum (2/1) typically involves the reaction of elemental mercury with platinum under controlled conditions. One common method is the electrodeposition of mercury onto platinum foils, followed by heating to facilitate the formation of intermetallic compounds. The reaction is carried out in a vacuum or inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: Industrial production of mercury–platinum (2/1) may involve similar techniques but on a larger scale. The use of advanced equipment such as thermogravimetry and differential scanning calorimetry ensures precise control over reaction conditions, leading to the efficient formation of the desired intermetallic compound .
Analyse Des Réactions Chimiques
Types of Reactions: Mercury–platinum (2/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the unique properties of both mercury and platinum.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as nitric acid, resulting in the formation of mercury(II) and platinum(IV) oxides.
Reduction: Reducing agents like hydrogen gas can reduce the compound back to its elemental forms.
Substitution: Mercury–platinum (2/1) can undergo substitution reactions with halogens, leading to the formation of halide complexes.
Major Products Formed: The major products formed from these reactions include various oxides, halides, and other intermetallic compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Mercury–platinum (2/1) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding metal interactions with biomolecules.
Mécanisme D'action
The mechanism by which mercury–platinum (2/1) exerts its effects involves the interaction of its constituent metals with various molecular targets. In biological systems, the compound can bind to DNA and proteins, leading to the inhibition of cellular processes and induction of apoptosis. The platinum component is particularly effective in forming crosslinks with DNA, disrupting replication and transcription . Additionally, the compound’s ability to undergo redox reactions allows it to modulate cellular redox states, further influencing its biological activity .
Comparaison Avec Des Composés Similaires
Platinum(II) complexes: These compounds, such as cisplatin, are widely used in cancer treatment due to their ability to form DNA crosslinks.
Mercury(II) compounds: These include mercury(II) chloride and mercury(II) oxide, which are known for their toxicity and use in various industrial applications
Uniqueness: Mercury–platinum (2/1) stands out due to its unique combination of mercury and platinum, resulting in distinct chemical and physical properties. Unlike simple platinum or mercury compounds, the intermetallic nature of mercury–platinum (2/1) provides enhanced stability and reactivity, making it suitable for specialized applications in research and industry .
Propriétés
Numéro CAS |
12162-33-3 |
|---|---|
Formule moléculaire |
Hg2Pt |
Poids moléculaire |
596.27 g/mol |
Nom IUPAC |
mercury;platinum |
InChI |
InChI=1S/2Hg.Pt |
Clé InChI |
QXVSTBMHJXGHBQ-UHFFFAOYSA-N |
SMILES canonique |
[Pt].[Hg].[Hg] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(Ethane-1,2-diyl)bis[methyl(diphenyl)silane]](/img/structure/B14713281.png)


